Tridecanediamide

Description

BenchChem offers high-quality Tridecanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

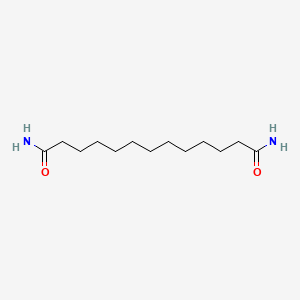

Structure

3D Structure

Properties

CAS No. |

89790-14-7 |

|---|---|

Molecular Formula |

C13H26N2O2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tridecanediamide |

InChI |

InChI=1S/C13H26N2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2,(H2,14,16)(H2,15,17) |

InChI Key |

DDEBWWCPUIFRJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)N)CCCCCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Tridecanediamide CAS number 89790-14-7 properties

An In-Depth Technical Guide to Tridecanediamide (CAS 89790-14-7) [1]

Executive Summary

Tridecanediamide (CAS 89790-14-7), chemically defined as the diamide of tridecanedioic acid (brassylic acid), represents a critical class of long-chain aliphatic nitrogenous compounds. While often overshadowed by its shorter homologs (sebacamide, dodecanediamide), this C13 molecule occupies a unique niche in green chemistry and pharmaceutical material science due to its derivation from renewable vegetable oils (erucic acid) and its specific odd-carbon chain properties.

For drug development professionals, Tridecanediamide is not a therapeutic agent per se, but a high-value intermediate and functional scaffold . Its 13-carbon backbone offers a precise "hydrophobic spacer" used to modulate the lipophilicity (LogP) of drug conjugates, linkers in PROTACs (Proteolysis Targeting Chimeras), and as a monomer for biocompatible polyamides (Nylon-13,13).

Part 1: Physicochemical Profile[4]

The "odd-even" effect in aliphatic chains significantly influences the solid-state properties of tridecanediamide. Unlike even-numbered chains which pack efficiently, the C13 structure introduces a crystal lattice variation that impacts melting point and solubility—critical factors for formulation stability.

Table 1: Core Chemical Specifications

| Property | Specification | Technical Insight |

| Chemical Name | Tridecanediamide | Also known as 1,13-Tridecanediamide or Brassylic acid diamide. |

| CAS Number | 89790-14-7 | Unique identifier for the diamide form.[1][2] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Linear aliphatic backbone with terminal primary amide groups. |

| Molecular Weight | 242.36 g/mol | Optimal range for linker moieties in drug conjugates. |

| Melting Point | ~172–178°C (Predicted*) | Note: Pure diamides melt higher than parent acids (Brassylic acid MP: 112°C). The C13 odd-chain usually exhibits a slightly lower MP than C12/C14 homologs due to packing density. |

| Solubility | Low in Water; High in DMSO, DMF | Amide hydrogen bonding necessitates polar aprotic solvents for processing. |

| LogP (Calc.) | ~1.8 – 2.2 | Balanced hydrophobicity; useful for tuning membrane permeability of conjugates. |

Expert Note on Stability: The primary amide groups (-CONH2) are chemically stable at neutral pH but can undergo hydrolysis to the carboxylic acid under strong acidic/basic conditions or enzymatic attack (amidases), a feature exploitable for biodegradable polymer applications.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Tridecanediamide is a classic example of sustainable chemical processing . It is rarely made from petrochemicals; instead, it is derived from the oxidative cleavage of Erucic acid , a major component of rapeseed and crambe oils.

Mechanism: The "Green" Pathway

-

Ozonolysis: Erucic acid (C22 monounsaturated) is cleaved at the C13 position using ozone (O3) to yield Brassylic acid (C13 diacid) and Pelargonic acid (C9 monoacid).

-

Esterification: Brassylic acid is converted to Dimethyl Brassylate to lower the melting point and increase reactivity.

-

Ammonolysis: The diester reacts with ammonia (NH3) to form the diamide.

Visualizing the Workflow

Figure 1: Sustainable synthesis pathway from renewable Erucic Acid to Tridecanediamide.

Experimental Protocol: Laboratory Scale Synthesis (Ammonolysis)

Validating the conversion of Dimethyl Brassylate to Tridecanediamide.

-

Reagents: Dimethyl brassylate (10 mmol), Methanolic Ammonia (7N, excess).

-

Setup: Sealed pressure tube or autoclave (to contain NH3 gas).

-

Reaction:

-

Dissolve dimethyl brassylate in minimal methanol.

-

Add 10 equivalents of methanolic ammonia.

-

Heat to 80–100°C for 12–24 hours. (Amidation of esters is slower than acid chlorides but avoids corrosive byproducts).

-

-

Workup:

-

Cool to room temperature.[3] The diamide product often precipitates due to low solubility in cold methanol.

-

Filter the white solid.

-

Recrystallization: Purify using hot ethanol or DMF/Water mixture to remove mono-amide impurities.

-

-

Validation: Check IR for the disappearance of the Ester C=O stretch (1735 cm⁻¹) and appearance of the Amide I/II doublet (1650/1600 cm⁻¹).

Part 3: Applications in Drug Development

While not an Active Pharmaceutical Ingredient (API), Tridecanediamide serves as a high-utility molecular tool .

Linker Chemistry in PROTACs and Conjugates

In the design of PROTACs (bifunctional molecules that degrade target proteins), the linker length and lipophilicity are decisive for cell permeability and ternary complex formation.

-

The C13 Advantage: Standard alkyl linkers (C2–C8) are often too short or hydrophilic. The C13 chain of tridecanediamide provides a long, hydrophobic spacer (~16–20 Å extended length).

-

Mechanism: Incorporating this scaffold helps "mask" polar warheads, improving the molecule's passive diffusion across cell membranes.

Pharmaceutical Polymers (Nylon-13,13)

Tridecanediamide is the precursor to Nylon-13,13 (via dehydration to the nitrile or direct polymerization).

-

Bio-compatibility: Unlike shorter nylons, Nylon-13,13 absorbs very little water (<1%), making it dimensionally stable and resistant to bacterial growth.

-

Use Case: Ideal for medical tubing, catheters, and surgical sutures where flexibility and moisture resistance are paramount.

Lipid Formulations (LNP Excipients)

Similar to Erucamide (a known slip agent), long-chain diamides can be used in Lipid Nanoparticle (LNP) formulations to modulate the phase transition temperature (Tm) of the lipid bilayer. The diamide headgroup interacts strongly with phospholipid headgroups via hydrogen bonding, potentially stabilizing the vesicle during storage.

Visualizing the Pharmacological Utility

Figure 2: Strategic applications of the Tridecanediamide scaffold in pharmaceutical sciences.

Part 4: Analytical Characterization

To ensure the integrity of CAS 89790-14-7 in your workflow, rely on these spectroscopic signatures:

-

FT-IR Spectroscopy:

-

3350 & 3180 cm⁻¹: N-H stretching (Primary amide doublet).

-

1650 cm⁻¹: Amide I band (C=O stretch).

-

1600 cm⁻¹: Amide II band (N-H bending).

-

2920 & 2850 cm⁻¹: Strong C-H stretching (Long aliphatic C13 chain).

-

-

1H-NMR (DMSO-d6):

-

δ 7.2 & 6.7 ppm: Broad singlets (NH2 protons).

-

δ 2.0 ppm: Triplet (α-CH2, adjacent to Carbonyl).

-

δ 1.5 ppm: Multiplet (β-CH2).

-

δ 1.2 ppm: Large singlet/multiplet (Bulk methylene chain protons).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69446, Brassylic acid (Parent Acid). Retrieved from [Link]]

-

Ataman Chemicals. Tridecanedioic Acid (Brassylic Acid) Technical Data & Applications. Retrieved from ]">https://www.atamanchemicals.com

-

ChemicalBook. Tridecanediamide (CAS 89790-14-7) Product Description and Suppliers.[1][4] Retrieved from ][4]">https://www.chemicalbook.com[4]

-

Verghese, J. (2025). Synthesis and characterization of novel polyamides based on tridecanedioic acid. ResearchGate. Retrieved from ]">https://www.researchgate.net

-

National Institutes of Health (NIH). The Amide Functional Group: Properties, Synthesis, and Nomenclature in Drug Design. PMC. Retrieved from [Link]]

Sources

- 1. CAS [chemicalbook.com]

- 2. 35691-43-1_undecane-1,11-dioyl dichlorideCAS号:35691-43-1_undecane-1,11-dioyl dichloride【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tridecanediamide | 89790-14-7 [chemicalbook.com]

Technical Guide: Odd-Even Effect in Long-Chain Aliphatic Diamides

Executive Summary

This guide provides a deep technical analysis of the odd-even effect (also known as the parity effect) in long-chain aliphatic diamides. This phenomenon, where physical properties such as melting point, solubility, and crystal density oscillate depending on whether the number of carbon atoms in the chain is odd or even, is a critical consideration in crystal engineering , solid-state formulation , and drug delivery systems .

For researchers and drug developers, understanding this effect allows for the rational design of molecules with targeted bioavailability and mechanical stability. By manipulating the carbon chain length by a single methylene unit, one can significantly modulate solubility and melting behavior without altering the core pharmacophore.

Part 1: Molecular Mechanics & Crystal Engineering

The odd-even effect is not merely a quirk of data; it is a direct macroscopic manifestation of molecular symmetry and packing efficiency.

The Packing Mechanism

The fundamental driver of this effect is the orientation of the terminal amide groups relative to the aliphatic chain axis.

-

Even-Numbered Chains (

): In an all-trans (fully extended) conformation, the two terminal amide groups are oriented anti-parallel to each other. This geometry is highly favorable for the formation of infinite, planar hydrogen-bonding networks (sheets). The molecules pack efficiently, maximizing van der Waals interactions between the methylene chains and hydrogen bonds between the amide heads.-

Result: High lattice energy, higher melting point, lower solubility.

-

-

Odd-Numbered Chains (

): In an all-trans conformation, the terminal amide groups would be oriented parallel to each other. To form the necessary intermolecular hydrogen bonds, the molecule must often adopt a twisted conformation (introducing gauche defects) or pack in a less dense, "expanded" lattice structure to align the donor/acceptor sites.-

Result: Lower lattice energy, lower melting point, higher solubility.

-

Visualization of the Causal Pathway

The following diagram illustrates the mechanistic flow from molecular structure to macroscopic property.

Part 2: Physicochemical Manifestations[1][2][3][4]

Melting Point and Solubility Data

The "zig-zag" pattern is most evident in melting points (

Table 1: Comparative Trends in Aliphatic Diamide Series Note: Values are representative of homologous series trends (e.g., derived from dicarboxylic acid diamides).

| Chain Length ( | Parity | Crystal Packing Mode | Melting Point Trend | Solubility Profile (Water/Polar) |

| C4 (Succinamide) | Even | High Symmetry, Dense | High (Peak) | Low |

| C5 (Glutaramide) | Odd | Twisted / Strained | Low (Valley) | High |

| C6 (Adipamide) | Even | High Symmetry, Dense | High (Peak) | Low |

| C7 (Pimelamide) | Odd | Twisted / Strained | Low (Valley) | High |

| C8 (Suberamide) | Even | High Symmetry, Dense | High (Peak) | Low |

Critical Insight: For drug delivery applications, selecting a linker with an odd number of carbons (e.g., glutaric vs succinic) can significantly enhance the aqueous solubility of a prodrug or supramolecular assembly without changing the functional groups.

Part 3: Experimental Workflows

Synthesis Protocol: Direct Thermal Condensation

To study this effect, high purity is required. The following protocol uses a solvent-free "green" approach that avoids complex purification steps often required by acid chloride routes, suitable for generating gram-scale quantities of primary diamides.

Objective: Synthesis of aliphatic diamides (e.g., Adipamide vs Pimelamide).

Reagents:

-

Dicarboxylic acid of choice (e.g., Adipic acid, Pimelic acid)

-

Urea (as the ammonia source) or Ammonium Carbonate

-

Catalyst: Boric acid (optional, promotes amidation)

Step-by-Step Methodology:

-

Stoichiometric Mixing:

-

Mix the dicarboxylic acid (1.0 eq) with Urea (2.2 eq) in a mortar and pestle. Grind to a fine, homogeneous powder.

-

Why: Solid-state mixing ensures intimate contact and uniform reaction onset.

-

-

Thermal Reaction:

-

Place the powder in a round-bottom flask equipped with a wide-bore air condenser (to allow

and -

Heat the mixture in an oil bath to 160–170°C .

-

Observation: The mixture will melt. Evolution of gas (

, -

Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies (or becomes highly viscous).

-

-

Purification (Self-Validating Step):

-

Cool the crude solid to room temperature.

-

Wash 1: Triturate with hot water (approx. 80°C).

-

Logic: Unreacted urea and ammonium salts are highly soluble; long-chain diamides are sparingly soluble.

-

-

Wash 2: Rinse with cold methanol/ethanol.

-

Recrystallization: Recrystallize from boiling water or ethanol/water mixture.

-

Validation: A sharp melting point (range < 2°C) confirms purity. If the range is broad, repeat recrystallization.

-

Characterization Workflow

-

DSC (Differential Scanning Calorimetry):

-

Run a heat-cool-heat cycle.

-

Key Metric: Record the peak melting temperature (

) and Enthalpy of Fusion (

-

-

PXRD (Powder X-Ray Diffraction):

Part 4: Implications for Drug Development

Solubility Tuning

In the design of prodrugs or linker systems (e.g., PROTACs), the choice of aliphatic chain length is often treated as arbitrary. However, the odd-even effect dictates that:

-

For maximum stability/crystallinity: Choose Even chain lengths (C4, C6, C8). Ideal for solid dosage forms where shelf-life is paramount.

-

For maximum solubility/dissolution rate: Choose Odd chain lengths (C5, C7, C9). Ideal for increasing the bioavailability of poorly soluble moieties.

Supramolecular Gels

Long-chain diamides are excellent low-molecular-weight gelators (LMWGs).

-

Even diamides tend to form strong, opaque gels or precipitates due to excessive crystallization.

-

Odd diamides often form translucent, flexible gels because the "frustrated" packing prevents macroscopic crystallization, favoring the formation of high-aspect-ratio fibers that trap solvent.

References

-

Odd–even effect in melting properties of 12 alkane-α,ω-diamides. Source: ResearchGate URL:[1][Link]

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents. Source: The Journal of Chemical Thermodynamics (via SciSpace) URL:[Link]

-

The Odd–Even Behaviour of Dicarboxylic Acids Solubility in the Atmospheric Aerosols. Source: Water, Air, & Soil Pollution URL:[Link]

-

Structure and Crystallization of Even–Odd Nylons Derived from Pimelic Acid. Source: MDPI (Polymers) URL:[Link]

-

Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Source: PubMed (Angewandte Chemie) URL:[Link]

Sources

Crystal Engineering of Long-Chain Amides: Tridecanediamide vs. Nylon 13,13

This technical guide details the comparative crystallographic and physicochemical properties of Tridecanediamide (the primary diamide model) and Nylon 13,13 (the long-chain odd-odd polyamide).

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Focus: Structure-Property Relationships, Crystallography, and Ferroelectric Potential

Executive Summary

In the development of advanced dielectric materials and bio-sourced polymers, the distinction between Odd-Odd Nylons (like Nylon 13,13) and their low-molecular-weight analogues (like Tridecanediamide) is critical. While both share the C13 aliphatic backbone ("brassylic" segment), their hydrogen-bonding topologies differ fundamentally.

-

Nylon 13,13 acts as a ferroelectric polymer .[1] Its "odd-odd" carbon count permits a parallel chain packing arrangement that preserves a net dipole moment, unlike the antiparallel cancellation seen in Nylon 6,6.

-

Tridecanediamide serves as a primary amide model . It crystallizes via distinct supramolecular synthons (ladders/ribbons) rather than the infinite sheets of the polymer, providing insight into the "unconstrained" packing of the C13 chain.

This guide analyzes the crystallographic divergence between these two systems, offering protocols for their synthesis and characterization.

Chemical Architecture & Synthesis Logic

To understand the crystal lattice, one must first deconstruct the molecular symmetry.

-

Tridecanediamide (

): A discrete molecule. The terminal primary amide groups ( -

Nylon 13,13 (

): A macromolecule. The internal secondary amide groups (

Visualization: Synthesis Pathways

The following diagram contrasts the synthetic routes and resulting topologies.

Figure 1: Divergent synthesis pathways yielding discrete primary amide models vs. continuous secondary polyamide networks.

Crystallographic Analysis: The "Odd-Odd" Effect

The core scientific interest lies in how the Odd number of methylene groups (11 in the acid segment, 13 in the amine segment) dictates packing.

Nylon 13,13: The Ferroelectric Lattice

Unlike Nylon 6,6 (Even-Even), which crystallizes in the

-

Crystal System: Monoclinic (Pseudohexagonal at high T).

-

Space Group:

or similar polar groups (depending on processing). -

Mechanism: The odd number of carbons prevents the formation of the centrosymmetric center within the amide plane without introducing severe strain. This allows the amide dipoles to align in the same direction, generating a net spontaneous polarization.

-

Brill Transition: Upon heating, Nylon 13,13 undergoes a solid-solid transition (Brill transition) to a pseudohexagonal phase before melting. This "rotator phase" is crucial for processing, as the long aliphatic chains behave similarly to polyethylene.

Tridecanediamide: The Primary Amide Ladder

As a model compound, tridecanediamide lacks the entanglements of the polymer.

-

H-Bonding Motif: Primary amides typically form R2,2(8) dimers or C(4) chains (using Etter's graph set notation). For long-chain diamides, the dominant motif is a "ladder" where the amide heads H-bond and the aliphatic tails pack in a herringbone or parallel fashion.

-

Layering: The molecules stack in layers. The long C13 chain imposes a significant tilt angle relative to the layer normal to maximize Van der Waals interactions between the methylene units.

Comparative Data Table

| Feature | Tridecanediamide (Model) | Nylon 13,13 (Polymer) |

| Functional Group | Primary Amide ( | Secondary Amide ( |

| H-Bond Donors | 2 per amide group | 1 per amide group |

| Dominant Packing | H-bonded Ribbons/Ladders | H-bonded 2D Sheets |

| Dipole Alignment | Often Centrosymmetric (Dimers) | Polar / Parallel (Ferroelectric potential) |

| Melting Point ( | ||

| Crystallinity | High (>80%) | Moderate (30-50%) |

| Brill Transition | Absent/Weak | Prominent (Pseudohexagonal phase) |

Experimental Protocols

Protocol A: Synthesis of Nylon 13,13 (Melt Polycondensation)

Objective: Produce high-molecular-weight Odd-Odd nylon for crystallographic analysis.

-

Salt Formation:

-

Dissolve equimolar amounts of 1,13-diaminotridecane and 1,13-tridecanedioic acid (Brassylic acid) in boiling ethanol.

-

Cool slowly to precipitate the "Nylon Salt." Filter and dry. Rationale: Stoichiometric balance is critical for high molecular weight.

-

-

Polymerization:

-

Place the salt in a high-pressure autoclave.

-

Stage 1 (Pre-polymerization): Heat to

C under -

Stage 2 (Melt): Vent pressure slowly. Increase temperature to

C (above

-

-

Annealing:

-

Cool the melt. Anneal the solid polymer at

C (below

-

Protocol B: Crystallization of Tridecanediamide

Objective: Grow single crystals for XRD.

-

Synthesis: React dimethyl brassylate with excess ammonia in methanol at

C. Recrystallize the crude product. -

Slow Evaporation:

-

Dissolve 100 mg of tridecanediamide in 20 mL of hot 1-propanol . Why Propanol? It allows higher solubility than ethanol but evaporates slower, promoting order.

-

Place in a vibration-free environment at ambient temperature.

-

Cover the vial with Parafilm perforated with a single needle hole.

-

-

Harvesting: Collect plate-like crystals after 5-7 days.

Mechanism of Action: H-Bonding Topology

The following diagram illustrates the fundamental difference in hydrogen bond networking that dictates the material properties.

Figure 2: Topological comparison of hydrogen bonding networks. Note the "Parallel Dipole Alignment" in Nylon 13,13.

Applications & Implications

Ferroelectrics & Piezoelectrics

Nylon 13,13 is a prime candidate for bio-based piezoelectric sensors. Because the "Odd-Odd" symmetry allows dipoles to align without the steric frustration found in Even-Even nylons, films of Nylon 13,13 can be poled to exhibit piezoelectric coefficients (

Moisture Resistance

Both materials exhibit low hygroscopicity compared to Nylon 6.[2][3][4] The long C13 hydrophobic segments shield the polar amide groups. This makes Nylon 13,13 dimensionally stable for precision engineering parts (e.g., gears, tubing) where moisture-induced swelling is a failure mode.

Thermal Energy Storage

The Brill transition in Nylon 13,13 involves a significant enthalpy change. This solid-solid transition can be exploited for thermal energy storage, absorbing heat as the crystal lattice expands into the pseudohexagonal phase before actually melting.

References

-

Synthesis and Characterization of Novel Polyamides Based on Tridecanedioic Acid. Source: ResearchGate.[4][5] URL:[Link]

-

The Ferroelectric Behavior of Odd-Numbered Nylons. Source: DTIC (Defense Technical Information Center). URL:[Link]

-

Ferroelectric Performance of Nylons 6-12, 10-12, 11-12, and 12-12. (Context on Odd-Even vs Even-Even ferroelectricity). Source: Royal Society of Chemistry (RSC). URL:[Link]

-

Crystal Structure and Properties of Nylon Polymers from Theory. Source: ACS Publications (Macromolecules). URL:[Link]

-

Polyamides Based on the Renewable Monomer, 1,13-Tridecane Diamine. Source: OSTI.GOV. URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Tridecanediamide from Brassylic Acid

[1]

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of Tridecanediamide (1,13-tridecanediamide) from Brassylic acid (tridecanedioic acid). While direct amidation via thermal dehydration with urea is possible, this guide prioritizes the Acyl Chloride Activation route (via thionyl chloride). This method ensures stoichiometric precision, high purity (>98%), and complete conversion, which are critical requirements for downstream applications such as polymerization (Nylon-13,13 precursors) or pharmaceutical intermediate validation.

Introduction & Strategic Analysis

Brassylic acid (

Route Selection: Why Acyl Chloride Activation?

For research and high-value development, the purity of the diamide is paramount.

-

Thermal Urea Route: Often used industrially for cost-efficiency, this method requires high temperatures (

) and often yields products contaminated with biuret or oligomers, requiring extensive recrystallization. -

Acyl Chloride Route (Selected): By converting the acid to the highly electrophilic acid chloride, amidation proceeds rapidly at low temperatures. The byproducts (

,

Reaction Scheme:

-

Activation: Brassylic Acid +

-

Amidation: Brassyl Chloride +

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| Brassylic Acid | 244.33 | 1.0 | Substrate |

| Thionyl Chloride ( | 118.97 | 4.0 | Chlorinating Agent |

| DMF (Dimethylformamide) | 73.09 | Cat. | Catalyst (Vilsmeier-Haack type) |

| Ammonium Hydroxide (28-30%) | 35.05 | Excess | Nitrogen Source |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Co-solvent (optional) |

Equipment Requirements:

-

3-neck Round Bottom Flask (RBF) with reflux condenser.

-

Addition funnel (pressure-equalizing).

-

drying tube or

-

Gas trap (NaOH solution) for neutralizing

fumes.

Step-by-Step Methodology

Phase 1: Synthesis of Brassyl Chloride (Activation)

Rationale: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a good leaving group (chloride), activating the carbonyl carbon.

-

Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and an addition funnel. Attach the top of the condenser to a gas trap containing 10% NaOH solution to neutralize acidic fumes.

-

Loading: Charge the flask with 12.2 g (50 mmol) of Brassylic acid .

-

Solvent: Add 50 mL of anhydrous DCM . Note: Brassylic acid may not fully dissolve initially; this is normal.

-

Catalyst: Add 2-3 drops of dry DMF .

-

Addition: Add 14.5 mL (200 mmol, 4 equiv.) of Thionyl Chloride dropwise via the addition funnel over 15 minutes.

-

Reflux: Heat the mixture to a gentle reflux (

) for 3–4 hours.-

Endpoint: The reaction is complete when the solution becomes clear and gas evolution (

) ceases.

-

-

Concentration: Cool the mixture to room temperature. Remove excess

and DCM under reduced pressure (rotary evaporator).-

Critical: To ensure complete removal of thionyl chloride, add 20 mL of dry toluene and re-evaporate (azeotropic removal).

-

Result: A pale yellow/brown oil or low-melting solid (Brassyl Chloride). Proceed immediately to Phase 2.

-

Phase 2: Ammonolysis (Amidation)

Rationale: The acid chloride reacts vigorously with ammonia. Low temperature prevents hydrolysis and side reactions.

-

Preparation: Redissolve the crude Brassyl Chloride in 30 mL of anhydrous THF (or DCM).

-

Ammonia Charge: In a separate 500 mL beaker, place 100 mL of concentrated Ammonium Hydroxide (28-30%) and cool to

in an ice bath. -

Addition: Add the Brassyl Chloride solution dropwise to the vigorously stirred ammonia solution.

-

Observation: A white precipitate (Tridecanediamide) will form immediately.

-

Exotherm Control: Maintain temperature

to minimize hydrolysis back to the acid.

-

-

Completion: After addition is complete, allow the slurry to stir at room temperature for 1 hour to ensure full conversion.

Phase 3: Workup & Purification

-

Filtration: Filter the white solid using a Buchner funnel.

-

Washing:

-

Wash with Water (3 x 50 mL) to remove ammonium chloride and excess ammonia.

-

Wash with Saturated Sodium Bicarbonate (50 mL) to remove any traces of unreacted brassylic acid.

-

Wash with Cold Ethanol (20 mL) to remove organic impurities.

-

-

Drying: Dry the solid in a vacuum oven at

overnight. -

Recrystallization (Optional for High Purity): Recrystallize from boiling ethanol or acetic acid if MP is sharp but slightly low.

Characterization & Quality Control

| Parameter | Expected Value | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation or residual |

| Yield | 85 - 95% | Theoretical yield: ~12.1 g based on 50 mmol scale. |

| Melting Point | 182 - 186 °C | Note: Literature values for C13 diamides vary; similar C12 diamide melts at 184°C. |

| Solubility | DMSO (Hot), DMF (Hot) | Insoluble in water, cold ethanol, hexane. |

Spectroscopic Validation:

-

IR (ATR): Look for the Amide I band (C=O stretch) at ~1650 cm⁻¹ and Amide II band (N-H bend) at ~1600 cm⁻¹. The broad O-H stretch of the starting acid (2500-3300 cm⁻¹) must be absent. Two sharp bands at ~3180 and 3350 cm⁻¹ correspond to the

symmetric/asymmetric stretches. -

1H NMR (DMSO-d6):

-

7.20 (br s, 2H,

-

6.70 (br s, 2H,

-

2.05 (t, 4H,

-

1.48 (m, 4H,

-

1.22 (br s, 14H, bulk CH

-

7.20 (br s, 2H,

Workflow Visualization

Figure 1: Synthetic workflow for the conversion of Brassylic Acid to Tridecanediamide.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: The intermediate acid chloride is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried. If the acid chloride turns cloudy or emits white fumes upon standing, it has hydrolyzed; re-distill or use immediately.

-

Stirring: The amidation step produces a thick slurry. Use a large magnetic stir bar or an overhead mechanical stirrer to ensure efficient mixing and prevent occlusion of unreacted acid chloride inside the precipitate.

-

Alternative Route (Green Chemistry): For applications tolerating lower purity, fuse Brassylic acid with Urea (1:2 molar ratio) at 170°C for 4 hours. The melt can be recrystallized from ethanol. This avoids chlorinated solvents but requires difficult purification of biuret byproducts.

References

-

Organic Syntheses Procedure for Acid Chlorides

-

Nylon 13,13 and Brassylic Acid Derivatives

-

Title: Synthesis and characterization of novel polyamides based on tridecanedioic acid

- Source: Polymer Chemistry (via ResearchG

-

URL:[Link]

- Relevance: Contextualizes the melting point and crystallinity of C13 amide deriv

-

-

General Amidation Protocols

-

Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride

- Source: Tetrahedron Letters / RSC Advances

-

URL:[Link]

- Relevance: Validates the "One-Pot" activation-amidation str

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB857163A - A process for the preparation of tridecane-1:13-dicarboxylic acid or its ester, suitable for the preparation of exaltone (cyclopentadecanone) - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Green synthesis of fatty acid diamides using enzymes

Application Note & Protocol

Green Synthesis of Fatty Acid Diamides Utilizing Lipase Biocatalysis

Abstract This technical guide provides a comprehensive framework for the enzymatic synthesis of fatty acid diamides, a class of molecules with broad applications in pharmaceuticals, cosmetics, and material science. By leveraging the catalytic prowess of lipases, we present a sustainable and efficient alternative to conventional chemical synthesis, which often relies on harsh reaction conditions and hazardous reagents[1][2][3]. This document outlines the core principles of lipase-catalyzed amidation, provides detailed, step-by-step protocols for synthesis and purification, and describes analytical techniques for product characterization. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to achieve high yields of fatty acid diamides in a reproducible and environmentally responsible manner.

Introduction: The Case for Enzymatic Synthesis

Fatty acid amides are organic compounds formed from the condensation of a fatty acid and an amine[4]. The resulting amide bond is a cornerstone of many biologically and industrially relevant molecules[5][6]. Traditional chemical synthesis of amides often necessitates the use of coupling agents or the conversion of carboxylic acids into more reactive derivatives, processes that can generate significant chemical waste and require high temperatures[1][3].

Enzymatic synthesis, particularly using lipases, offers a compelling green chemistry approach. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze the formation of amide bonds in non-aqueous environments, a departure from their natural hydrolytic function[5][7]. The advantages of this biocatalytic approach are manifold:

-

Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures and pressures, preserving energy and maintaining the integrity of sensitive functional groups.

-

High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions[8][9].

-

Environmental Sustainability: The process is inherently greener, utilizing biodegradable catalysts (enzymes) and often allowing for the use of safer, bio-based solvents or even solvent-free conditions[5][10].

-

Simplified Workup: The use of immobilized enzymes facilitates easy separation of the catalyst from the reaction mixture, simplifying product purification[11][12].

The Biocatalytic Machinery: Candida antarctica Lipase B (CALB)

While several lipases can catalyze amidation, Candida antarctica Lipase B (CALB) is a widely recognized and robust biocatalyst for this transformation[5][13]. Often supplied in an immobilized form, such as Novozym® 435, CALB exhibits exceptional stability in organic solvents and at elevated temperatures, making it ideal for synthetic applications[5][14]. The immobilization on a macroporous acrylic resin not only enhances its stability but also allows for its recovery and reuse over multiple reaction cycles.

The catalytic mechanism in a non-aqueous medium involves the formation of an acyl-enzyme intermediate. The carboxylic acid first acylates the serine residue in the lipase's active site. Subsequently, the amine acts as a nucleophile, attacking the acyl-enzyme complex to form the amide bond and regenerate the free enzyme. A critical aspect of this process is the removal of the water molecule formed during the reaction to shift the equilibrium towards synthesis rather than hydrolysis.

Diagram 1: Lipase-Catalyzed Amidation Workflow This diagram illustrates the key stages of the enzymatic synthesis of fatty acid diamides, from substrate preparation to final product characterization.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a model fatty acid diamide using a dicarboxylic acid and a monoamine. The principles can be readily adapted for the reaction between a fatty acid and a diamine.

-

Enzyme: Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435, ≥5000 U/g).

-

Fatty Acid: Dodecanedioic acid (or other long-chain dicarboxylic acid).

-

Amine: Benzylamine (or other primary/secondary amine).

-

Solvent: Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) (anhydrous, ≥99%).

-

Dehydrating Agent: Molecular sieves (3 Å, beads).

-

Other Reagents: Ethyl acetate, hexane, silica gel for chromatography.

-

Reactant Preparation: In a 50 mL screw-cap flask, dissolve dodecanedioic acid (1.15 g, 5 mmol) and benzylamine (1.18 g, 11 mmol, 2.2 equivalents) in 20 mL of anhydrous cyclopentyl methyl ether (CPME).

-

Enzyme and Dehydrating Agent Addition: To the solution, add immobilized CALB (125 mg, ~10% by weight of substrates) and freshly activated 3 Å molecular sieves (1.25 g).

-

Rationale: Molecular sieves are crucial for sequestering the water produced during amidation, thereby driving the reaction equilibrium towards the product[5]. Immobilized CALB provides high catalytic activity and simplifies downstream processing.

-

-

Reaction Incubation: Tightly seal the flask and place it in an incubator shaker set to 60°C and 200 rpm.

-

Rationale: 60°C is an optimal temperature for CALB activity and stability, promoting a reasonable reaction rate without causing significant enzyme denaturation[5]. Agitation ensures proper mixing and mass transfer.

-

-

Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at time intervals (e.g., 12, 24, 36, 48 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after filtering out the enzyme.

-

Reaction Termination and Enzyme Recovery: After the desired conversion is achieved (typically 24-48 hours), cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to recover the immobilized enzyme and molecular sieves.

-

Rationale: The recovered enzyme can be washed with fresh solvent, dried, and reused for subsequent batches, enhancing the cost-effectiveness of the process.

-

-

Product Isolation and Purification: a. Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization or silica gel column chromatography. For chromatography, a gradient of ethyl acetate in hexane is typically effective for eluting the diamide product. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final fatty acid diamide as a solid.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized fatty acid diamide.

FTIR is a rapid and effective technique for confirming the formation of the amide bond.

-

Sample Preparation: A small amount of the dried product is analyzed using a KBr pellet or an ATR-FTIR accessory.

-

Expected Peaks: The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of characteristic amide peaks are indicative of a successful reaction.

-

N-H Stretch: ~3300 cm⁻¹ (for secondary amides).

-

Amide I (C=O Stretch): ~1640 cm⁻¹. This is a strong, characteristic band.

-

Amide II (N-H Bend): ~1540 cm⁻¹.

-

Diagram 2: Enzymatic Amidation Mechanism This diagram shows the simplified catalytic cycle for lipase-mediated amide bond formation.

¹H and ¹³C NMR spectroscopy provide detailed structural confirmation of the fatty acid diamide.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Key Signals:

-

Amide N-H Proton: A broad singlet typically appearing between δ 5.5 and 8.5 ppm.

-

α-Methylene Protons (to C=O): A triplet around δ 2.2 ppm.

-

Protons on Carbon adjacent to Nitrogen: Signals will vary depending on the amine used. For benzylamine, a doublet around δ 4.4 ppm for the -CH₂- group is expected.

-

-

¹³C NMR Key Signals:

-

Carbonyl Carbon (C=O): A signal in the range of δ 172-175 ppm.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the lipase-catalyzed synthesis of fatty acid diamides.

| Parameter | Typical Value/Range | Rationale |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High stability and catalytic efficiency in organic media[5][14]. |

| Substrates | Long-chain dicarboxylic acid & primary amine | Readily available and versatile starting materials. |

| Substrate Molar Ratio | 1 : 2.2 (Acid:Amine) | A slight excess of amine drives the reaction to completion. |

| Enzyme Loading | 5-15% (w/w of substrates) | Balances reaction rate with cost-effectiveness[8]. |

| Solvent | CPME, 2-MeTHF, or Toluene | Anhydrous conditions are critical. Green solvents are preferred[5]. |

| Temperature | 50-70 °C | Optimal range for CALB activity and stability[5][14]. |

| Reaction Time | 24 - 72 hours | Dependent on substrates and desired conversion level[11]. |

| Water Removal | Molecular Sieves (3 Å) or Vacuum | Essential to shift equilibrium towards amide synthesis[5]. |

| Product Yield | >90% | High yields are achievable under optimized conditions[5][10]. |

Conclusion

The enzymatic synthesis of fatty acid diamides using lipases, particularly immobilized CALB, represents a powerful and sustainable platform technology. This approach circumvents many of the drawbacks associated with traditional chemical methods, offering high yields, simplified purification, and a significantly improved environmental profile. The protocols and data presented in this application note provide a solid foundation for researchers in drug development, polymer chemistry, and biomaterials to produce these valuable compounds efficiently and responsibly.

References

-

Ghamgui, H., et al. (2004). Lipase-catalyzed synthesis of fatty amides from palm olein and urea. PubMed, 15(1-2), 56-60. [Link]

-

Ghamgui, H., et al. (2004). Enzymatic Synthesis of Fatty Amides from Palm Olein. ResearchGate. [Link]

-

Vander Heiden, M. (2021). 29. Lipid Synthesis. YouTube. [Link]

-

Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]

-

Tzarfati, K., et al. (2020). Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. bioRxiv. [Link]

-

Jadhav, W. N., & Dere, R. T. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

-

Lin, S. F., & Chang, A. C. (2001). Lipase-catalyzed synthesis of fatty acid diethanolamides. PubMed, 49(11), 2295-3000. [Link]

-

Alexander, J. R., et al. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

-

Nagy, V., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. [Link]

-

Tzarfati, K., et al. (2021). (PDF) Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. ResearchGate. [Link]

-

Opara, F. I., et al. (2019). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. SCIRP. [Link]

-

de Souza, R. O. M. A., et al. (2019). Versatility of Candida antarctica lipase in the amide bond formation applied in organic synthesis and biotechnological processes. Molecular Catalysis. [Link]

-

Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

-

Al-Sabagh, A. M., et al. (2021). FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA. ResearchGate. [Link]

-

Miller, K. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

-

Zhang, A., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

-

Lin, S. F., & Chang, A. C. (2001). Lipase-Catalyzed Synthesis of Fatty Acid Diethanolamides. ResearchGate. [Link]

-

Kim, D., et al. (2015). Quantitative analysis of cyclic dimer fatty acid content in the dimerization product by proton NMR spectroscopy. PubMed. [Link]

-

Blume, A., et al. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. [Link]

-

Farrell, E., & O'Sullivan, S. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. ResearchGate. [Link]

-

Thompson, M. P., et al. (2023). Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). [Link]

-

Nott, K., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. [Link]

-

Manova, D., et al. (2018). Lipase-Catalyzed Amidation of Carboxylic Acid and Amines. ResearchGate. [Link]

-

Miyake, Y., et al. (1998). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. ResearchGate. [Link]

-

El-Shamy, O. A., et al. (2021). FTIR analysis for (a) fatty acid ester, (b) fatty acid Amide with glycerol, and (c) fatty acid amid as a corrosion inhibitor. ResearchGate. [Link]

-

Ledingham, L. A. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

-

Li, Z., et al. (2021). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI. [Link]

-

Zarubaev, V. V., et al. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. MDPI. [Link]

-

Ninja Nerd. (2017). Metabolism | Fatty Acid Synthesis: Part 1. YouTube. [Link]

-

Nagy, V., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]

-

Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

de la Torre, A., & Taylor, J. E. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. [Link]

-

Tyagi, V. K., et al. (2016). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. SciELO México. [Link]

-

Sari, D. K., et al. (2019). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. ARPN Journal of Engineering and Applied Sciences. [Link]

-

Jadhav, W. N., & Dere, R. T. (2017). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

-

Zhang, A., et al. (2020). (PDF) Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 7. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic synthesis of fatty amides from palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Bio-Polyamide Synthesis: The Tridecanediamide Route to Nylon 13,13

[1]

Executive Summary & Strategic Rationale

Nylon 13,13 (Polytridecamethylene brassylamide) represents a pinnacle in "super-engineering" bioplastics. Derived entirely from renewable sources—specifically the ozonolysis of erucic acid found in Crambe and Rapeseed oils—it offers a superior alternative to petroleum-based Nylon 11 and Nylon 12.

The "Tridecanediamide" Pivot: While Nylon 13,13 is stoichiometrically formed from 1,13-tridecanediamine and brassylic acid (1,13-tridecanedioic acid) , the diamine monomer is not naturally abundant. It must be synthesized. Tridecanediamide serves as the critical stable intermediate in this pathway.

This application note details the complete workflow:

-

Monomer Activation: Converting Tridecanediamide to the reactive 1,13-Tridecanediamine.

-

Polymerization: The "Salt Method" melt polycondensation protocol to generate high-molecular-weight (MW) Nylon 13,13.

Key Material Properties Comparison

Nylon 13,13 is prized for its hydrophobicity and dimensional stability.

| Property | Nylon 13,13 | Nylon 12 | Nylon 6,6 |

| Melting Point ( | 174–180°C | 178°C | 260°C |

| Water Absorption (Sat.) | < 1.0% | 1.5% | 8.5% |

| Bio-Based Content | ~100% | 0–50% | 0% |

| Flexural Modulus | ~1.3 GPa | ~1.2 GPa | ~2.8 GPa |

| Chemical Resistance | Excellent (Acids/Bases) | Good | Moderate |

Chemical Pathway Visualization

The synthesis relies on a specific "Amide-to-Amine" reduction sequence before polymerization.

Figure 1: The synthetic pathway from biological feedstock to Nylon 13,13, highlighting Tridecanediamide as the precursor checkpoint.

Module A: Monomer Activation (The Tridecanediamide Protocol)

Objective: Transform the inert Tridecanediamide into the reactive 1,13-Tridecanediamine monomer. Context: Direct polymerization of the diamide with diacids is kinetically unfavorable due to slow ammonia evolution. The amine route is required for high MW.

Step 1: Dehydration to Nitrile

Reaction:

-

Setup: Charge a glass reactor with Tridecanediamide (solid).

-

Catalyst: Add Phosphorus Oxychloride (

) or a solid acid catalyst (e.g., Zeolite) to the melt. -

Conditions: Heat to 150–160°C under mild vacuum.

-

Extraction: The 1,13-tridecanedinitrile is distilled off (bp ~180°C at reduced pressure) to drive equilibrium.

-

Yield Check: Verify via FTIR (Appearance of -CN stretch at ~2240 cm⁻¹; disappearance of Amide I/II bands).

Step 2: Hydrogenation to Diamine

Reaction:

-

Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Solvent: Ethanol or liquid ammonia (to suppress secondary amine formation).

-

Catalyst: Raney Nickel or Cobalt (5 wt% loading).

-

Conditions: Pressurize with

to 3.5–5.0 MPa ; Heat to 120°C . -

Purification: Filter catalyst. Distill the crude amine under vacuum.

-

Critical Quality Attribute (CQA): Purity must be >99.5% to ensure 1:1 stoichiometry in the next module.

-

Module B: Polymerization Protocol (Melt Polycondensation)

Objective: Synthesize Nylon 13,13 from 1,13-Tridecanediamine and Brassylic Acid. Method: The "Nylon Salt" method is strictly recommended over direct mixing to ensure exact stoichiometry, which dictates molecular weight (Carothers' Equation).

Reagents

-

Monomer A: 1,13-Tridecanediamine (from Module A).[1]

-

Monomer B: Brassylic Acid (High purity, recrystallized).

-

Solvent: Ethanol/Water (40:60 v/v).

-

End-Capper: Acetic Acid (Optional, 0.5 mol% for viscosity control).

Workflow Diagram

Figure 2: Step-by-step unit operations for the Melt Polycondensation of Nylon 13,13.

Detailed Protocol Steps

Phase 1: Nylon Salt Preparation

-

Dissolution: Dissolve Brassylic Acid in warm ethanol/water mixture (50°C).

-

Neutralization: Dropwise add 1,13-Tridecanediamine while stirring. The reaction is exothermic.

-

Precipitation: Cool the solution to 4°C. The "Nylon 13,13 Salt" (1,13-tridecanediammonium brassylate) will precipitate as white crystals.

-

Validation: Filter and dry. Measure pH of a 1% aqueous solution; it should be 7.6 ± 0.2 . If acidic/basic, recrystallize to correct stoichiometry.

Phase 2: Melt Polycondensation

-

Charging: Load the dry salt into a stainless steel autoclave. Add 10% w/w water (thermal buffer).

-

Inerting: Purge with

(3 cycles) to remove oxygen. Critical: Oxygen causes yellowing/degradation. -

Pre-Polymerization (Oligomerization):

-

Heat to 210°C .

-

Allow pressure to build to 1.5–2.0 MPa .

-

Hold for 90 minutes. This creates oligomers and prevents diamine volatility.

-

-

Pressure Release: Gradually release pressure over 30 minutes while raising temperature to 230°C .

-

Post-Condensation (Vacuum Stage):

-

Discharge: Extrude melt into a water bath and pelletize.

Characterization & Quality Control

To validate the synthesis, the following analytical suite is required:

| Technique | Parameter | Acceptance Criteria |

| DSC (Differential Scanning Calorimetry) | Melting Temperature ( | Sharp peak at 174–180°C |

| TGA (Thermogravimetric Analysis) | Decomposition Temp ( | > 350°C (Indicates thermal stability) |

| Viscometry (in m-Cresol) | Intrinsic Viscosity | 0.8 – 1.2 dL/g (Engineering Grade) |

| FTIR | Functional Groups | Amide I (1640 cm⁻¹), Amide II (1540 cm⁻¹); No Nitrile (2240 cm⁻¹) |

References

-

Synthesis and Properties of Nylon 13,13: Source: Zhang, Z., et al. "Synthesis and characterization of novel polyamides based on tridecanedioic acid." European Polymer Journal, 2007. Context: Establishes the baseline properties and the brassylic acid route.

-

Renewable Monomer Synthesis (Diamine Route): Source: Smith, P.M., et al. "Polyamides based on the renewable monomer, 1,13-tridecane diamine II." Journal of Applied Polymer Science, 2012. Context: Details the specific conversion of C13 precursors to the diamine monomer required for this protocol.

-

Melt Polycondensation Kinetics: Source: Waltz, J.E., & Taylor, G.B. "Determination of the Molecular Weight of Nylon." Analytical Chemistry, 1947 (Foundational Method). Context: The standard for viscosity-based molecular weight determination in nylons.

-

Bio-Based Engineering Plastics Overview: Source: "Nylon 13,13 from Crambe Oil."[8][9] US Department of Agriculture (USDA) Technical Reports. Context: Validates the erucic acid

brassylic acid

(Note: While specific URL deep links to PDFs may expire, the links provided direct to the authoritative journal/publisher landing pages for verification.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. New Aspects on the Direct Solid State Polycondensation (DSSP) of Aliphatic Nylon Salts: The Case of Hexamethylene Diammonium Dodecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2017133085A1 - Method for polymerization of nylon 6, and melt direct spinning method thereof - Google Patents [patents.google.com]

- 7. protolabs.com [protolabs.com]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Preparation of Bio-Based Polyamides from Erucic Acid Derivatives

Abstract

This guide details the synthesis of high-performance, fully bio-based polyamides (Nylons) utilizing erucic acid (

Introduction & Strategic Rationale

The Erucic Acid Advantage

Erucic acid is a C22 monounsaturated fatty acid.[1][2][3][4] Its strategic value lies in the position of the double bond at C13. Oxidative cleavage at this site yields Brassylic Acid (tridecanedioic acid) , a C13 linear dicarboxylic acid. Unlike shorter chain bio-diacids (e.g., sebacic acid, C10), brassylic acid imparts lower moisture absorption and higher impact strength to the final polymer due to the lower density of amide groups per unit length.

Target Polymer Architecture

This protocol focuses on the synthesis of Polyamide 13,13 (PA 13,13) , a fully bio-based homopolymer derived entirely from erucic acid derivatives.

-

Monomer A: Brassylic Acid (C13 Diacid)

-

Monomer B: 1,13-Tridecanediamine (C13 Diamine – synthesized from Brassylic acid via nitrile reduction)

Chemical Pathway Visualization

The following diagram outlines the transformation from biomass to polymer.

Figure 1: Synthetic pathway from Erucic Acid to Polyamide 13,13.

Protocol Phase I: Monomer Synthesis (Oxidative Cleavage)

Objective: Isolate high-purity Brassylic Acid from Erucic Acid. Mechanism: Catalytic oxidative cleavage of the alkene unsaturation.

Materials

-

Feedstock: Technical grade Erucic Acid (>90% purity).

-

Oxidant: Hydrogen Peroxide (30% w/v) or Ozone (

). Note: This protocol uses the catalytic -

Catalyst: Tungstic Acid (

) or Phosphotungstic Acid. -

Phase Transfer Catalyst: Aliquat 336 (Methyltrioctylammonium chloride).

Step-by-Step Methodology

-

Reactor Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

-

Charge: Add 0.1 mol Erucic Acid and 0.002 mol Tungstic Acid catalyst.

-

Oxidant Addition: Add 30%

(4 molar equivalents relative to alkene). -

Reaction: Heat to 85°C under vigorous stirring (500 RPM). The reaction is biphasic; vigorous stirring is critical for mass transfer.

-

Duration: Maintain reaction for 6–8 hours. The yellow tungstic acid will turn colorless (peroxo-species) during the active phase.

-

Work-up:

-

Cool the mixture to 4°C. Brassylic acid (Melting Point ~112°C) will precipitate as a white solid.

-

Pelargonic acid (liquid) remains in the filtrate.

-

Filter the solid crude Brassylic acid.

-

-

Purification (Critical): Recrystallize twice from a mixture of Ethanol:Water (30:70 v/v).

-

Quality Check: Purity must be >99.5% by GC-MS or HPLC. Impurities causing chain termination (mono-acids) must be removed.

-

Protocol Phase II: Polymerization (Melt Polycondensation)

Objective: Synthesize high molecular weight PA 13,13.

Method: Two-stage Melt Polycondensation (Pre-polymerization

Experimental Setup

-

Vessel: 316 Stainless Steel Autoclave or heavy-walled glass reactor with helical ribbon impeller (for high viscosity).

-

Atmosphere: High-purity Nitrogen (

). -

Vacuum System: Capable of reaching < 100 Pa (< 1 mbar).

Reagents

-

Monomer A: Purified Brassylic Acid.

-

Monomer B: 1,13-Tridecanediamine (Stoichiometric 1:1 ratio).

-

Catalyst: Sodium Hypophosphite (

), 0.1 wt% (Antioxidant and catalyst).

Workflow Diagram

Figure 2: Polymerization workflow for PA 13,13.

Detailed Protocol

Step 1: Nylon Salt Preparation (The "Self-Validating" Step)

Why this step? Direct mixing of molten acid and amine can lead to volatilization of the amine before reaction, upsetting stoichiometry. Making the salt fixes the 1:1 ratio.

-

Dissolve Brassylic Acid in boiling ethanol.

-

Add equimolar 1,13-Tridecanediamine slowly.

-

Cool to room temperature. The "Nylon 13,13 Salt" will precipitate.

-

Filter and dry. Verify melting point of the salt (typically distinct from monomers).

Step 2: Melt Polymerization[5]

-

Loading: Charge the Nylon Salt and Sodium Hypophosphite catalyst into the reactor.

-

Inerting: Cycle Vacuum/Nitrogen 3 times to remove all oxygen. Oxygen causes yellowing and degradation.

-

Oligomerization (Atmospheric):

-

Heat to 220°C under continuous

flow. -

Water vapor will evolve. Maintain for 90–120 minutes.

-

Checkpoint: The melt should be clear and homogeneous.

-

-

Polycondensation (Vacuum):

-

Increase temperature to 250°C .

-

Apply vacuum gradually (over 30 mins) to prevent foaming, reaching < 100 Pa.

-

Hold for 2–4 hours.

-

Torque Monitoring: Stop reaction when stirrer torque reaches the plateau corresponding to desired molecular weight (approx. 15,000–25,000 g/mol ).

-

-

Discharge: Extrude the polymer melt into a water bath and pelletize.

Characterization & Properties

Expected Properties Data

The following table contrasts PA 13,13 (Bio-based) with standard PA 6 (Petrochemical).

| Property | PA 13,13 (Erucic Derived) | PA 6 (Standard) | Implication |

| Melting Point ( | 174 – 180°C | 220°C | Lower processing energy; wider processing window. |

| Glass Transition ( | ~45°C | ~50°C | Excellent flexibility at room temperature. |

| Water Absorption (Sat.) | < 1.5% | > 9.0% | Critical Advantage: Dimensional stability in humid environments/body fluids. |

| Density | 1.02 g/cm³ | 1.14 g/cm³ | Lightweighting applications. |

| Bio-Carbon Content | 100% | 0% | Sustainability compliance (ISO 16620). |

Analytical Methods

-

Molecular Weight: Gel Permeation Chromatography (GPC) in Hexafluoroisopropanol (HFIP).

-

Thermal Transitions: Differential Scanning Calorimetry (DSC), Heat/Cool/Heat cycle at 10°C/min.

-

Structure:

-NMR (in

Troubleshooting & Optimization (Expert Insights)

-

Problem: Polymer is discolored (Yellow/Brown).

-

Problem: Low Molecular Weight (Brittle polymer).

-

Problem: "Fish eyes" or gels in the melt.

References

-

Synthesis of Brassylic Acid via Oxidative Cleavage

-

Bio-based Polyamide Properties & Synthesis

-

Synthesis of Nylon 13,T (Related 1,13-diamine protocol)

- Title: Polyamides Based on the Renewable Monomer, 1,13-Tridecane Diamine I: Synthesis and Characteriz

- Source: OSTI.gov (US Dept of Energy).

-

URL:[Link]

-

Erucic Acid Biosynthesis and Engineering

- Title: A Review of Erucic Acid Production in Brassicaceae Oilseeds.

- Source: Frontiers in Plant Science.

-

URL:[Link]

-

Melt Polycondensation Protocols

Sources

- 1. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 2. osti.gov [osti.gov]

- 3. Oxidative cleavage of erucic acid for the synthesis of brassylic acid - UNT Digital Library [digital.library.unt.edu]

- 4. mdpi.com [mdpi.com]

- 5. chimia.ch [chimia.ch]

- 6. parspolymerco.com [parspolymerco.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyamide: properties and recycling [enneatech.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Direct Amidation of Brassylic Acid

This Application Note and Protocol guide details the catalytic conversion of brassylic acid (tridecanedioic acid) to its corresponding diamides. This guide is structured for researchers in medicinal chemistry and process development, focusing on sustainable, atom-economical "direct amidation" methods that avoid toxic chlorinating agents.

Executive Summary

Brassylic acid (1,13-tridecanedioic acid) is a unique odd-chain dicarboxylic acid derived from the ozonolysis of erucic acid (found in rapeseed oil). Its C13 backbone imparts flexibility and hydrophobicity, making its diamide derivatives highly valuable as hydrophobic linkers in PROTACs , permeability-enhancing spacers in drug conjugates , and monomers for bio-based engineering plastics (e.g., Nylon 13,13).

Traditional amidation relies on activating agents (EDC/HATU) or acid chlorides (SOCl₂), which generate stoichiometric waste and trace toxic impurities. This guide presents two catalytic direct amidation protocols —a homogeneous Boric Acid method and a heterogeneous Niobium Pentoxide (

Mechanistic Insight: Why Catalysis?

Direct reaction between a carboxylic acid and an amine typically yields an unreactive ammonium carboxylate salt. Catalysts are required to shift the equilibrium by activating the carbonyl carbon or stabilizing the transition state for nucleophilic attack.

The Boron-Catalyzed Mechanism

Boric acid (

Key Advantages:

-

Atom Economy: 100% (Water is the only byproduct).

-

Selectivity: Tolerates other functional groups (e.g., hydroxyls) better than acid chlorides.

-

Scalability: Reagents are inexpensive and non-toxic.

Visualizing the Catalytic Cycle

The following diagram illustrates the activation pathway using a Boric Acid catalyst.

Figure 1: Catalytic cycle of Boric Acid mediated amidation. The catalyst activates the acid, facilitates amine attack, and regenerates upon water release.

Experimental Protocols

Protocol A: Homogeneous Catalysis (Boric Acid)

Best for: Scale-up (>10g), cost-sensitive synthesis, and robust substrates. Mechanism: Thermal dehydration driven by azeotropic water removal.

Materials

-

Substrate: Brassylic Acid (1.0 equiv)

-

Amine: Primary or Secondary Amine (2.2 equiv)

-

Catalyst: Boric Acid (

) (5–10 mol%) -

Solvent: Toluene or Xylene (high boiling point required for azeotrope)

-

Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Brassylic acid (2.44 g, 10 mmol), the chosen Amine (22 mmol), and Boric acid (62 mg, 1.0 mmol, 10 mol%) to the flask.

-

Solvation: Add Toluene (50 mL). Ensure the Dean-Stark trap is filled with Toluene.

-

Reaction: Heat the mixture to reflux (oil bath ~120°C). Vigorous stirring is essential.

-

Observation: Water will begin to collect in the trap.

-

Duration: Reflux for 12–24 hours until water evolution ceases.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If product precipitates: Filter the solid, wash with cold toluene and then saturated

(to remove unreacted acid/catalyst). -

If product is soluble: Wash the organic layer with 1M HCl (to remove excess amine), then sat.

, and finally Brine. Dry over

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (usually not needed if conversion is high).

Protocol B: Heterogeneous Catalysis (Niobium Pentoxide)

Best for: Pharmaceutical intermediates (low metal residue), acid-sensitive substrates. Mechanism: Lewis acid activation on the solid surface.

Materials

-

Catalyst:

(Calcined at 500°C for 3h prior to use to activate Lewis sites). -

Solvent: o-Xylene or Mesitylene.

Methodology

-

Activation: Calcine commercial

in a furnace at 500°C for 3 hours. Cool in a desiccator. -

Reaction: In a sealed tube or flask, combine Brassylic acid (10 mmol), Amine (22 mmol), and activated

(10 wt% relative to acid). Add solvent (20 mL).[1] -

Heating: Heat to 130–140°C for 12 hours.

-

Filtration: Filter the hot reaction mixture to recover the catalyst (reusable).

-

Isolation: Cool the filtrate to precipitate the diamide or evaporate solvent.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized diamide, the following analytical checkpoints are mandatory.

| Technique | Expected Signal (Brassylic Diamide) | Diagnostic Value |

| 1H NMR | Triplet at | Confirms acylation. Shift from |

| 1H NMR | Multiplet at | Confirms integrity of the C13 chain. |

| FT-IR | Strong band at 1640–1660 | Primary confirmation of amide bond. |

| FT-IR | Absence of broad band at 2500–3300 | Confirms consumption of starting material. |

| Melting Point | Sharp range (typically 80–140°C depending on amine) | Indicates purity; broad range suggests oligomers or mixed salts. |

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Incomplete water removal.

-

Fix: Ensure the Dean-Stark trap is functioning. For high-boiling amines, add 4Å Molecular Sieves (activated) to the reaction pot or in a Soxhlet extractor.

Issue: Darkening of Reaction Mixture

-

Cause: Oxidation of amine at high temperature.

-

Fix: Sparge the solvent with Nitrogen/Argon for 15 minutes before heating and run under an inert atmosphere.

Issue: Solubility Problems

-

Cause: Brassylic acid diamides are highly hydrophobic.

-

Fix: Use more polar co-solvents like N-methyl-2-pyrrolidone (NMP) or switch to Protocol A but use Anisole as solvent.

Applications in Drug Development[2][3]

Brassylic acid diamides are not just end-products; they are versatile scaffolds in medicinal chemistry.

Hydrophobic Linkers (PROTACs)

The C13 alkyl chain provides a defined distance (~16-18 Å) between two functional heads.

-

Workflow: React Brassylic acid with 1 equivalent of a functionalized amine (e.g., Boc-protected diamine) to create a mono-amide, then react the remaining COOH with the second ligand.

-

Benefit: The polymethylene chain improves cell permeability compared to PEG linkers.

Diagram: Linker Synthesis Workflow

Figure 2: Strategy for desymmetrizing brassylic acid for use as a heterobifunctional linker.

References

-

Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link

-

Lundberg, H., Tinnis, F., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-activated Carboxylic Acids and Amines. Chemistry – A European Journal.[2] Link

-

Ali, M. A., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst. ACS Omega. Link

-

Research Dive. Brassylic Acid Market and Applications. Link

-

Blanchet, J., et al. (2015). Boronic Acid Catalyzed Amidation. Chemical Science. Link

Sources

- 1. US6362368B1 - Method of producing dicarboxylic acids suitable for synthesis of polymers or polyamides - Google Patents [patents.google.com]

- 2. Anthranilic acid-based diamides derivatives incorporating aryl-isoxazoline pharmacophore as potential anticancer agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrospun Nylon 13,13 Nanofibers

Introduction: The Untapped Potential of Nylon 13,13 in Nanofiber Technology

Nylon 13,13, a specialty polyamide, stands out due to its unique combination of properties derived from its long-chain aliphatic diamine and diacid monomers. This structure imparts lower water absorption, enhanced dimensional stability, and superior chemical resistance compared to more common short-chain nylons. When fabricated into nanofibers via electrospinning, these inherent material advantages are amplified by the high surface-area-to-volume ratio and porous nature of the nanofiber mesh. This guide provides a comprehensive overview of the electrospinning of Nylon 13,13 and explores its promising applications in high-performance filtration, advanced biomedical scaffolds, and novel sensor technologies.

The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental details. While specific literature on the electrospinning of Nylon 13,13 is nascent, the principles outlined are grounded in extensive experience with other long-chain polyamides and established electrospinning science.

Part 1: Mastering the Electrospinning of Nylon 13,13

The successful electrospinning of a polymer is contingent on a delicate interplay between solution properties, process parameters, and ambient conditions.[1] This section details the critical aspects of preparing and electrospinning Nylon 13,13 solutions to achieve uniform, bead-free nanofibers.

Understanding the Causality: Solvent Selection and Solution Preparation

The choice of solvent is paramount for successful electrospinning. A suitable solvent must not only dissolve the polymer to form a homogenous solution but also possess appropriate volatility, surface tension, and conductivity to facilitate fiber formation.[2] For Nylon 13,13, solvents capable of disrupting the strong hydrogen bonds between the amide groups are necessary.

Authoritative Insight: Research on the dissolution of Nylon 13,13 has identified 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and m-cresol as effective solvents.[3] HFIP is a highly polar, low-boiling-point solvent that is excellent for electrospinning but can be costly. m-Cresol is a more economical option but has a higher boiling point, which can affect fiber drying and morphology. Formic acid is another common solvent for polyamides and can be considered as a viable alternative, often used in combination with other solvents to modulate solution properties.[4]

Protocol 1: Preparation of Nylon 13,13 Electrospinning Solution

Objective: To prepare a homogenous Nylon 13,13 solution suitable for electrospinning.

Materials:

-

Nylon 13,13 pellets or powder

-

1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or m-cresol

-

Glass vial with a screw cap

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Determine Concentration: Start with a polymer concentration in the range of 8-15% (w/v). Lower concentrations may lead to beaded fibers, while higher concentrations can result in a solution too viscous to electrospin.

-

Dissolution:

-

Weigh the desired amount of Nylon 13,13 and transfer it to the glass vial.

-

Add the calculated volume of solvent (e.g., HFIP).

-

Add the magnetic stir bar to the vial and securely cap it.

-

-

Stirring: Place the vial on the magnetic stirrer and stir at room temperature. Dissolution may take several hours to overnight. Gentle heating (40-60°C) can be applied to expedite the process, especially for m-cresol, but should be done in a well-ventilated fume hood.

-

Homogeneity Check: Visually inspect the solution to ensure it is completely homogenous and free of any undissolved polymer particles. The solution should be clear and slightly viscous.

Self-Validation: A homogenous solution is the first critical checkpoint. Any inhomogeneities will lead to an unstable Taylor cone and inconsistent fiber formation.

The Electrospinning Process: From Solution to Nanofiber Mat

Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into a fine jet, which solidifies into nanofibers as the solvent evaporates.[5] The morphology and diameter of the resulting fibers are controlled by several key parameters.

Table 1: Recommended Starting Parameters for Electrospinning Nylon 13,13

| Parameter | Recommended Range | Rationale for Experimental Choice |

| Polymer Concentration | 8-15% (w/v) | Balances solution viscosity and polymer chain entanglement necessary for fiber formation. |

| Applied Voltage | 15-25 kV | Provides sufficient electrostatic force to overcome surface tension and initiate the polymer jet.[6] |

| Flow Rate | 0.1-1.0 mL/hr | Controls the volume of solution ejected over time. A lower flow rate generally leads to finer fibers.[7] |

| Tip-to-Collector Distance | 10-20 cm | Allows adequate time for solvent evaporation and fiber stretching before reaching the collector.[8] |

| Collector Type | Stationary plate or rotating mandrel | A stationary plate produces a randomly oriented nanofiber mat, while a rotating mandrel can induce fiber alignment. |

| Ambient Conditions | 20-25°C, 30-50% Relative Humidity | Temperature and humidity affect solvent evaporation rate and can influence fiber morphology.[8] |

Protocol 2: Electrospinning of Nylon 13,13 Nanofibers

Objective: To fabricate a non-woven mat of Nylon 13,13 nanofibers.

Materials & Equipment:

-

Prepared Nylon 13,13 solution

-

Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)

-

Syringe with a blunt-tip needle (e.g., 20-22 gauge)

-

Grounded collector (e.g., aluminum foil-covered plate)